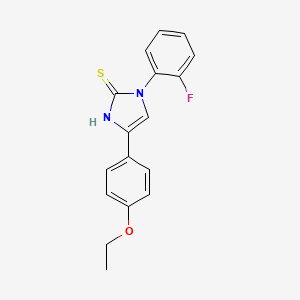

4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione

Description

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c1-2-21-13-9-7-12(8-10-13)15-11-20(17(22)19-15)16-6-4-3-5-14(16)18/h3-11H,2H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQPJWHCWDYFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thione compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The compound can be reduced to modify the imidazole ring or the attached phenyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the imidazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole or phenyl derivatives.

Substitution: Various substituted imidazole or phenyl derivatives depending on the reagents used.

Scientific Research Applications

4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Heterocyclic Core Modifications

- Benzimidazole Derivatives: The benzimidazole analog, 1-(4-ethoxyphenyl)-3-phenylbenzimidazole-2-thione (CAS: 88978-24-9), shares the thione group but incorporates a fused benzene ring. This modification increases molecular weight (346.45 g/mol vs.

- Thiazole Derivatives : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)pyrazolyl)thiazole () replace the imidazole core with a thiazole ring. The thiazole’s sulfur atom alters electronic properties, and crystallographic studies reveal isostructural packing with fluorophenyl groups adopting perpendicular orientations, suggesting steric effects absent in the target compound’s dihydroimidazole system .

Substituent Effects

- Fluorophenyl Position: The target compound’s ortho-fluorophenyl group contrasts with para-fluorophenyl substituents in analogs like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)thiazole) ().

- Ethoxyphenyl vs. Methoxy/Chlorophenyl : Replacing the 4-ethoxyphenyl group with a 4-methoxy or 4-chlorophenyl moiety (e.g., 1-(4-methoxybenzyl) azetidine-2-one in ) modulates electron-donating/withdrawing effects. Ethoxy groups enhance lipophilicity (LogP ~5.55 for benzimidazole analogs) compared to methoxy (LogP ~4.8) .

Physical Properties and Spectroscopic Data

- Hydrogen Bonding: The thione group in the target compound can participate in S···H–N hydrogen bonds, analogous to interactions observed in phenanthroimidazoles (). This contrasts with azetidinones, where carbonyl groups (C=O) dominate intermolecular interactions .

Biological Activity

The compound 4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a member of the imidazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 305.41 g/mol. The structure features an imidazole ring substituted with ethoxy and fluorophenyl groups, which are known to influence its biological properties.

Biological Activity Overview

Research on the biological activity of this compound indicates potential antimicrobial , antifungal , and anticancer properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

Studies have shown that compounds containing imidazole and thione functionalities often exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentrations (MICs) were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that the compound showed promising activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

Antifungal Activity

The compound also demonstrated antifungal activity. In vitro studies revealed that it inhibited the growth of several fungal strains:

These results suggest that the compound could be effective in treating fungal infections.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have been conducted. The findings indicate that it may inhibit cancer cell proliferation in various cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

These results highlight the potential of this compound as an anticancer agent, warranting further investigation.

The proposed mechanism of action for the biological activity of this compound involves interaction with microbial enzymes and cellular pathways that regulate growth and survival. The presence of the imidazole ring is crucial for its biological activity, as it facilitates binding to target sites within microbial cells or cancer cells.

Case Studies

Several case studies have documented the efficacy of similar imidazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving a series of imidazole derivatives showed that those with fluorinated phenyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts.

- Case Study on Anticancer Properties : A derivative similar to this compound was tested in vivo and demonstrated significant tumor reduction in mice models, suggesting a promising therapeutic avenue for cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione?

- Methodology : Utilize multi-step condensation reactions under controlled conditions. For example, imidazole-thione derivatives can be synthesized via cyclocondensation of thiourea with α-haloketones or via oxidative methods using iodine or sulfur . Adjust substituent reactivity by varying solvents (e.g., ethanol, DMF) and temperatures (80–120°C). Monitor reaction progress via TLC or HPLC.

- Key Variables : Substituent electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating ethoxy groups) influence reaction rates and yields. Optimize stoichiometry to avoid side products like over-substituted imidazoles .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- Methodology :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯S or π-π stacking) .

- Spectroscopy : Use -/-NMR to verify substituent positions and -NMR for fluorine environments. IR spectroscopy confirms the thione (C=S) stretch (~1200–1250 cm) .

- Data Interpretation : Compare experimental results with computational models (DFT calculations) to validate structural assignments .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the biological activity of this compound against fungal or bacterial targets?

- Methodology :

- In vitro assays : Use microbroth dilution (CLSI guidelines) to determine MIC values against Candida albicans or Staphylococcus aureus. Include positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1% v/v) .

- Mechanistic studies : Perform time-kill assays or membrane permeability tests (propidium iodide uptake) to assess mode of action .

Q. How can computational methods predict the environmental fate or toxicity of this compound?

- Methodology :

- QSAR models : Corrogate logP and pKa values with biodegradability or bioaccumulation potential .

- Molecular docking : Simulate interactions with fungal CYP51 or bacterial gyrase to prioritize synthetic analogs .

- Validation : Compare predictions with experimental degradation studies (e.g., hydrolysis under pH 5–9) .

Contradiction Resolution

Q. How to address discrepancies in reported biological activities of structurally similar imidazole-thiones?

- Approach :

Standardize assays : Ensure consistent inoculum size, growth media, and incubation time.

Evaluate substituent effects : Fluorine’s electronegativity may enhance membrane penetration vs. methoxy groups’ steric hindrance .

Cross-validate : Repeat assays with shared reference strains and compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.